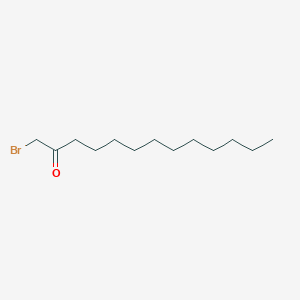

1-Bromotridecan-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromotridecan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25BrO/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14/h2-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZJPJSZORICTQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00285072 | |

| Record name | 1-bromotridecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5365-80-0 | |

| Record name | NSC40401 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromotridecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromotridecan 2 One and Analogous α Bromoketones

Direct Bromination Approaches

Direct approaches involve the introduction of a bromine atom onto the α-carbon of a pre-existing ketone, such as tridecan-2-one, to yield the target 1-bromotridecan-2-one.

The most common strategy for synthesizing α-bromoketones is the direct bromination of the corresponding ketone. This reaction typically proceeds through an enol or enolate intermediate.

Historically, molecular bromine (Br₂) has been the most common reagent for the α-bromination of ketones. scielo.br The reaction is often catalyzed by an acid, such as hydrobromic acid (HBr) or acetic acid, which facilitates the formation of the nucleophilic enol tautomer. masterorganicchemistry.com The enol then attacks the electrophilic bromine to form the α-bromo ketone. masterorganicchemistry.com However, the use of molecular bromine has several disadvantages, including its hazardous and corrosive nature, difficult handling, and the formation of HBr as a toxic byproduct, which can lead to side reactions. scielo.brnih.goviau.ir

N-Bromosuccinimide (NBS) is a widely used alternative to molecular bromine. scielo.brrsc.org It is a crystalline solid that is easier and safer to handle. NBS can effect α-bromination under various conditions, often initiated by radicals or catalyzed by acids. rsc.orgresearchgate.net For instance, ketones can be α-brominated by NBS in refluxing carbon tetrachloride with a radical initiator like azobisisobutyronitrile (AIBN). rsc.org The reaction provides a more controlled source of bromine, often leading to higher selectivity for monobromination compared to the use of Br₂. rsc.org

Table 1: Comparison of Traditional Brominating Reagents

| Reagent | Formula | Physical State | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Molecular Bromine | Br₂ | Fuming red-brown liquid | Inexpensive, potent | Hazardous, corrosive, generates HBr byproduct, low selectivity |

To improve the efficiency, selectivity, and reaction conditions of α-bromination, various catalysts have been developed. These catalysts can activate either the ketone substrate or the brominating agent (typically NBS).

Solid-supported catalysts offer advantages such as simplified product isolation and catalyst recovery. For example, silica (B1680970) gel has been used to catalyze the α-bromination of ketones with NBS in methanol (B129727), resulting in excellent yields and very short reaction times (5–20 minutes). researchgate.net Similarly, acidic aluminum oxide (Al₂O₃) has been shown to be an effective catalyst for the regioselective monobromination of aralkyl ketones with NBS. nih.gov The use of ammonium (B1175870) acetate (B1210297) (NH₄OAc) as a mild and inexpensive catalyst with NBS has also been reported to efficiently produce α-bromoketones. rsc.orgresearchgate.net For instance, cyclic ketones react readily in diethyl ether at room temperature, while acyclic ketones are effectively brominated in carbon tetrachloride at reflux. rsc.orgresearchgate.net

Table 2: Examples of Catalyst-Mediated α-Bromination of Ketones with NBS

| Ketone Substrate | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Acetophenone | Acidic Al₂O₃ (10% w/w) | Methanol | Reflux | 10-15 min | 89 | nih.gov |

| 4-Methylacetophenone | Silica Gel | Methanol | Reflux | 5 min | 95 | researchgate.net |

| Cyclohexanone | NH₄OAc (10 mol%) | Diethyl ether | 25 °C | 0.5 h | 87 | rsc.org |

| 4-Phenyl-2-butanone | NH₄OAc (10 mol%) | CCl₄ | 80 °C | 1 h | 85 | rsc.org |

For unsymmetrical ketones like tridecan-2-one (a methyl ketone), bromination can potentially occur at two different α-carbons (C1 and C3). The control of this regioselectivity is a critical challenge.

Regioselectivity: The outcome is often dictated by whether the reaction proceeds under kinetic or thermodynamic control. stackexchange.com

Thermodynamic Control: Acid-catalyzed bromination typically proceeds via the most stable, more substituted enol intermediate. For tridecan-2-one, this would lead to bromination at the C3 position.

Kinetic Control: Base-promoted halogenation involves the rapid, irreversible removal of the most acidic α-proton. stackexchange.com Protons on a methyl group are generally less sterically hindered and more accessible, leading to the formation of the kinetic enolate. stackexchange.com Therefore, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form the enolate, followed by reaction with a bromine source, would favor the formation of this compound.

Certain reaction conditions can also direct bromination to the less substituted carbon. For example, direct bromination of methyl ketones in methanol has been shown to yield the bromomethyl ketone with high regioselectivity. orgsyn.org This method is a direct, one-step procedure suitable for large-scale preparations. orgsyn.org

Stereoselectivity: While the synthesis of this compound does not create a new stereocenter, the stereoselective bromination of other ketones to create chiral α-bromoketones is an important area of research. rsc.org Methods using chiral catalysts or reagents have been developed to control the stereochemical outcome of the reaction. acs.orgacs.org For example, copper-catalyzed aminobromination of α,β-unsaturated ketones has been shown to proceed with high regio- and stereoselectivity. acs.org

To overcome the regioselectivity issues of direct ketone bromination, a two-step approach involving the pre-formation of an enolate or enol ether is often employed. This provides greater control over which α-position is functionalized.

The ketone is first deprotonated with a strong base to form an enolate. masterorganicchemistry.com The choice of base and conditions determines which enolate (kinetic or thermodynamic) is formed. The resulting enolate, a potent nucleophile, then reacts with an electrophilic bromine source like Br₂ to yield the α-bromoketone. utexas.educhemtube3d.com This method is highly effective for regioselective synthesis.

Alternatively, the ketone can be converted into a more stable, isolable enol derivative, such as a silyl (B83357) enol ether. These compounds can be purified and then reacted with a brominating agent. thieme-connect.com The radical bromination of silyl enol ethers has been used to generate α-bromoenones. nih.gov Chiral reagents have also been developed for the enantioselective bromination of silyl enol ethers, affording optically active α-bromoketones. thieme-connect.comresearchgate.netthieme-connect.com

α-Bromination of Ketone Precursors

Indirect Synthesis Routes

Indirect methods create the α-bromoketone functionality from precursors other than the corresponding ketone. These routes can be advantageous when the required ketone is unavailable or when direct bromination is problematic.

One such strategy is the tandem oxidation-bromination of secondary alcohols. researchgate.net For example, a secondary alcohol can be oxidized to a ketone, which is then brominated in the same pot without isolation of the intermediate ketone. researchgate.netnih.gov An aqueous hydrogen peroxide-HBr system has been effectively used for this transformation. researchgate.net

Other indirect methods reported for the synthesis of α-bromoketones include:

The hydration of haloalkynes, catalyzed by gold, provides an atom-economical route to α-halomethyl ketones. organic-chemistry.org

The Meerwein reaction, involving the reaction of arenediazonium bromides with methyl vinyl ketone, can produce 4-aryl-3-bromobutan-2-ones. researchgate.net

A one-pot synthesis from olefins using a bromide/bromate couple as a safe brominating agent has been developed. researchgate.net

Data for 13-bromotridecan-2-one has been reported in the literature, which could be synthesized from 13-bromo-2-tridecanol. scribd.com

These varied methodologies provide a robust toolkit for the synthesis of this compound and a wide array of other valuable α-bromoketones.

Synthesis from Secondary Alcohols via Oxidation-Bromination Sequences

A prevalent and effective method for synthesizing α-bromoketones involves the sequential oxidation and bromination of secondary alcohols. nih.govrsc.org This two-step process first converts the alcohol to a ketone, which is then brominated at the α-position.

A notable one-pot variation of this method utilizes a hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) system. nih.govrsc.org This approach allows for the synthesis of α-monobromo ketones and α,α'-dibromo ketones from aliphatic and secondary benzylic alcohols with yields reaching up to 91%. nih.gov The selectivity towards mono- or di-bromination can be controlled by adjusting the quantities of hydrogen peroxide and hydrobromic acid. nih.govrsc.org This method is lauded for its operational simplicity, cost-effectiveness, and adherence to green chemistry principles. nih.govrsc.org

Another efficient one-pot protocol employs ammonium bromide (NH₄Br) and Oxone. This process involves the oxidation of the secondary alcohol to an in-situ generated ketone, followed by oxidative bromination. rsc.org

The following table summarizes the outcomes of the H₂O₂-HBr system on various secondary alcohols:

| Starting Alcohol | Product | Yield (%) |

| Pentan-3-ol | 1-Bromopentan-2-one | Not specified |

| Aliphatic secondary alcohols | α-monobromo ketones | Up to 91% |

| Aliphatic secondary alcohols | α,α'-dibromo ketones | Up to 91% |

| Secondary benzylic alcohols | α-monobromo ketones | 52-85% researchgate.net |

This table is based on data from multiple sources. nih.govresearchgate.net

α-Heterosubstituted Ketone Synthesis through Alkyne Difunctionalization

The difunctionalization of alkynes presents a modern and versatile route to α-heterosubstituted ketones, including α-bromoketones. rsc.orgnih.govnih.gov A significant advancement in this area is a sulfur-mediated process that works in a single pot. rsc.orgnih.govnih.gov

The reaction begins with a phenyl-substituted internal alkyne attacking diphenyl sulfoxide (B87167) that has been activated by triflic anhydride. This forms a sulfonium (B1226848) vinyl triflate intermediate. rsc.orgchemrxiv.org Subsequent hydrolysis yields an α-sulfonium ketone, which can then be substituted with various nucleophiles, including bromide, to produce the desired α-bromoketone. rsc.orgnih.gov This method provides a unified pathway to a range of α-substituted ketones, such as α-amino, α-acyloxy, α-thio, and α-halo ketones. rsc.orgnih.govrsc.org

While direct application to this compound is not explicitly detailed, the methodology's broad scope suggests its potential for such long-chain aliphatic ketones.

Transformations from Specialized Organometallic Precursors (e.g., Alkenyl MIDA Boronates)

A sophisticated approach for preparing α-boryl-α-bromoketones utilizes alkenyl MIDA (N-methyliminodiacetic acid) boronates as starting materials. dntb.gov.uaresearchgate.net These organometallic precursors are valuable in creating multifunctional molecules. dntb.gov.ua

The synthesis involves a two-step sequence:

Regioselective Hydroxybromination: The double bond of the alkenyl MIDA boronate undergoes hydroxybromination. dntb.gov.uaresearchgate.net

Oxidation: The resulting alcohol group is then oxidized to a ketone using an oxidant like Dess-Martin periodinane. dntb.gov.uaresearchgate.net

This protocol has successfully produced trifunctional boronate-containing derivatives with yields as high as 94% over the two steps. dntb.gov.ua In certain instances, functional groups within the substrate can participate in the bromohydroxylation step, leading to the formation of cyclic products through an intramolecular nucleophilic attack on the bromonium cation. dntb.gov.ua

Advanced Synthetic Approaches

To enhance efficiency, selectivity, and environmental compatibility, a range of advanced synthetic strategies for producing α-bromoketones have been developed.

One-Pot Reaction Strategies

As mentioned previously, the H₂O₂/HBr system in acetonitrile (B52724) is a prime example of a convenient one-pot method for creating both monobromo- and dibromo ketones. nih.govrsc.org Similarly, the use of ammonium bromide and Oxone provides a green and efficient one-pot synthesis of α-bromoketones. rsc.orgresearchgate.net Another notable one-pot strategy involves the use of N-bromosuccinimide (NBS) for the synthesis of α-amino ketones from benzylic secondary alcohols, a process that proceeds through an α-bromoketone intermediate. nih.govorganic-chemistry.org

Electrochemical Synthesis Methods for α-Bromoketone Analogs

Electrochemical methods offer a green and often highly selective alternative for the synthesis of α-bromoketones. These methods can avoid the use of harsh chemical oxidants.

One such method achieves the regioselective α′-bromination of α,β-unsaturated ketones. rsc.org This is accomplished by electrolyzing a system containing the substrate, trifluoroacetic acid, copper(I) bromide, and tetraethylammonium (B1195904) tosylate in acetonitrile. rsc.org

Another electrochemical procedure is effective for the α-bromination of alkyl aryl ketones, yielding monobrominated products in excellent yields. researchgate.netcecri.res.in This catalyst-free conversion is noted for its simple experimental setup. researchgate.netcecri.res.in Furthermore, electrochemical approaches have been developed for the synthesis of α-bromomethyl ketones from cyclopropanols. researchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has gained traction for its ability to dramatically reduce reaction times and often improve yields. tandfonline.comresearchgate.net Several protocols for the synthesis of α-bromoketones and their derivatives have been enhanced by microwave irradiation.

For instance, the Hantzsch synthesis of thiazoles, which uses α-bromoketones as a key reactant, can be performed rapidly and in excellent yields without a catalyst under microwave irradiation. tandfonline.comresearchgate.net Similarly, the synthesis of imidazo[1,2-a]pyridines from pyridines and α-bromoketones is efficiently achieved through a microwave-assisted, one-pot, three-component reaction. thieme-connect.comthieme-connect.com

Microwave irradiation has also been employed for the selective monobromination of aromatic and aliphatic carbonyl compounds using N-bromosuccinimide (NBS) catalyzed by p-toluenesulfonic acid, with reactions completing within 30 minutes. researchgate.net

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry offer a framework for developing more environmentally benign synthetic routes. Key considerations include maximizing the incorporation of all materials used in the process into the final product (atom economy), reducing waste, and utilizing less hazardous chemicals.

Atom Economy and Waste Minimization in Synthetic Design

Atom economy is a crucial metric for evaluating the efficiency of a chemical reaction, focusing on the conversion of reactants into the desired product. jocpr.comacs.org Traditional bromination methods often exhibit poor atom economy, generating significant waste. For instance, the use of molecular bromine (Br₂) in the presence of an acid catalyst leads to the formation of hydrogen bromide (HBr) as a byproduct, effectively wasting half of the bromine atoms. masterorganicchemistry.comnih.gov

To address this, researchers have developed oxidative bromination techniques that improve atom economy. rsc.orggoogle.com One such method involves the use of hydrogen peroxide (H₂O₂) as an oxidant in conjunction with HBr. google.comrsc.org In this system, the H₂O₂ oxidizes the bromide ions to bromine in situ, which then reacts with the ketone. The HBr generated as a byproduct can be re-oxidized by H₂O₂, allowing for a theoretical 100% atom utilization of bromine. google.com This approach not only enhances atom economy but also minimizes the production of acidic waste streams. Water is the only significant byproduct in this process. iau.ir

Another strategy to improve atom economy is the co-production of valuable chemicals. A patented method describes the synthesis of α-bromoketones alongside bromohydrocarbons. In this process, the HBr byproduct from the ketone bromination reacts with an alcohol or epoxide present in the reaction mixture, thereby incorporating the bromine atom into a second useful product and avoiding the generation of HBr waste. google.com

Table 1: Comparison of Atom Economy in Different Bromination Methods

| Bromination Method | Brominating Agent(s) | Key Byproducts | Atom Economy of Bromine | Reference(s) |

| Traditional Acid-Catalyzed | Br₂/Acid Catalyst | HBr | ~50% | masterorganicchemistry.comnih.gov |

| Oxidative Bromination | HBr/H₂O₂ | H₂O | ~100% | google.comrsc.org |

| Co-production Method | Br₂/Alcohol or Epoxide | Bromohydrocarbon, H₂O | High (Bromine incorporated into two products) | google.com |

Development and Application of Safer Solvents and Reagents

The selection of solvents and reagents is a critical aspect of green synthesis. Many conventional bromination reactions utilize hazardous organic solvents like carbon tetrachloride and chloroform. researchgate.net The development of syntheses that employ safer, more environmentally friendly solvents, or are even solvent-free, represents a significant advancement.

Water has emerged as a highly attractive solvent for the bromination of ketones. rsc.orgmdpi.com Reactions conducted "on water" or in aqueous media can lead to high yields and selectivities, while eliminating the need for volatile and often toxic organic solvents. rsc.org The use of an aqueous H₂O₂–HBr system for bromination is a prime example of a greener alternative to traditional methods. rsc.orgscispace.com

Solvent-free conditions offer another powerful approach to greening α-bromoketone synthesis. iau.ir For instance, the bromination of ketones using H₂O₂-HBr has been successfully carried out without any solvent, further reducing the environmental impact of the process. iau.ir Microwave-assisted, solvent-free synthesis using reagents like urea-hydrogen peroxide (UHP) and sodium bromide on silica support has also been reported, offering the benefits of extremely short reaction times. mdpi.com

In terms of reagents, N-bromosuccinimide (NBS) is often considered a safer alternative to liquid bromine due to its solid nature and easier handling. researchgate.netresearchgate.net However, the development of catalytic systems that use safer bromine sources like ammonium bromide in combination with an oxidant like Oxone® further enhances the safety and environmental profile of the reaction. researchgate.net

Table 2: Greener Solvents and Reagents for α-Bromoketone Synthesis

| Approach | Reagents/Solvents | Advantages | Reference(s) |

| Aqueous Synthesis | H₂O₂–HBr in water | Eliminates hazardous organic solvents, high yields. | rsc.orgscispace.com |

| Solvent-Free Synthesis | H₂O₂-HBr (neat) | No organic solvent waste, simplified workup. | iau.ir |

| Safer Brominating Agents | N-Bromosuccinimide (NBS) | Solid, easier to handle than liquid bromine. | researchgate.netresearchgate.net |

| Oxidative System | Ammonium bromide/Oxone® | Avoids elemental bromine, environmentally benign oxidant. | researchgate.net |

Catalysis for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions. acs.org In the context of α-bromoketone synthesis, various catalytic systems have been developed to improve reaction rates, yields, and selectivities under milder conditions.

Lewis acids and solid acid catalysts have been employed to promote the bromination of ketones. For example, ammonium acetate can catalyze the reaction of ketones with NBS. researchgate.net Silica-supported sodium hydrogen sulfate (B86663) has also been used as a heterogeneous catalyst for the α-bromination of carbonyl compounds with NBS, allowing for mild reaction conditions and short reaction times. researchgate.net

Transition metal catalysts, such as those based on palladium, have been utilized for the asymmetric α-bromination of ketones, leading to chiral products with high enantiomeric excess. yu.edu.jo Copper(II) bromide has been used in catalytic amounts for the direct α-amination of ketones, which is proposed to proceed through a catalytically generated α-bromo ketone intermediate. nih.gov Vanadium complexes have also shown efficacy in catalyzing the activation of peroxides for selective oxidation reactions, including bromination. scispace.com

Organocatalysis provides a metal-free approach to asymmetric α-bromination. rsc.org Chiral diphenylpyrrolidine and imidazolidine (B613845) catalysts have been successfully used for the enantioselective α-bromination of aldehydes and ketones, respectively. rsc.org These methods offer the advantage of avoiding potentially toxic metal catalysts.

Table 3: Catalytic Systems for α-Bromoketone Synthesis

| Catalyst Type | Example Catalyst | Reaction | Advantages | Reference(s) |

| Acid Catalyst | Ammonium Acetate | Bromination with NBS | Mild conditions, good yields. | researchgate.net |

| Heterogeneous Catalyst | Silica-supported Sodium Hydrogen Sulfate | Bromination with NBS | Mild conditions, short reaction times, easy catalyst removal. | researchgate.net |

| Transition Metal Catalyst | Palladium(II) complexes | Asymmetric bromination | High enantioselectivity for chiral products. | yu.edu.jo |

| Organocatalyst | Chiral Diphenylpyrrolidine | Asymmetric bromination of aldehydes | Metal-free, high enantioselectivity. | rsc.org |

| Vanadium Catalyst | Vanadium pentoxide | Oxidative bromination | Effective activation of peroxides. | scispace.com |

Chemical Reactivity and Transformation Pathways of 1 Bromotridecan 2 One

Nucleophilic Substitution Reactions at the α-Carbon (SN1 and SN2 Pathways)

1-Bromotridecan-2-one, as an α-halo ketone, is susceptible to nucleophilic substitution at the α-carbon, the carbon atom adjacent to the carbonyl group and bonded to the bromine atom. These reactions can proceed through either an SN1 (unimolecular nucleophilic substitution) or an SN2 (bimolecular nucleophilic substitution) pathway, with the operative mechanism being influenced by factors such as the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. organic-chemistry.orgspcmc.ac.in

The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. libretexts.orglibretexts.org This pathway leads to an inversion of stereochemistry at the α-carbon if it is a chiral center. organic-chemistry.orglibretexts.org In contrast, the SN1 mechanism is a two-step process. masterorganicchemistry.com The first and rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. organic-chemistry.orgmasterorganicchemistry.com The nucleophile then attacks the carbocation in the second step, which can occur from either face, leading to a mixture of enantiomers (racemization) if the α-carbon is chiral. masterorganicchemistry.comchemistrysteps.com

For primary α-halo ketones like this compound, the SN2 pathway is generally favored, especially with strong nucleophiles and in polar aprotic solvents. lumenlearning.comyoutube.com The presence of the carbonyl group can enhance the rate of SN2 reactions compared to corresponding alkyl halides. researchgate.net However, SN1 reactions can compete, particularly with weak nucleophiles in polar protic solvents that can stabilize the carbocation intermediate. spcmc.ac.inlibretexts.org

Reactions with Oxygen-Centered Nucleophiles

This compound can react with various oxygen-centered nucleophiles, such as water, alcohols, and alkoxides, to yield different products. These reactions are typically reversible and can be catalyzed by either acid or base. wizeprep.comlibretexts.org

In the presence of water, this compound can undergo hydrolysis to form 1-hydroxytridecan-2-one. This reaction can proceed via an SN2 mechanism where a water molecule directly attacks the α-carbon, or an SN1 mechanism involving the formation of a carbocation intermediate. wizeprep.com

Reaction with alcohols (ROH) leads to the formation of α-alkoxy ketones. A prominent method for this transformation is the Williamson ether synthesis, where an alkoxide ion (RO⁻), generated by reacting an alcohol with a strong base like sodium hydride, acts as the nucleophile. pressbooks.pubmasterorganicchemistry.com This reaction typically follows an SN2 pathway, especially with primary α-halo ketones. pressbooks.pubmasterorganicchemistry.com A milder variation of this synthesis uses silver oxide (Ag₂O) as a base, avoiding the need to pre-form the alkoxide. pressbooks.publibretexts.org

Table 1: Examples of Reactions with Oxygen-Centered Nucleophiles

| Nucleophile | Reagent(s) | Product | Reaction Type |

| Water | H₂O | 1-Hydroxytridecan-2-one | Hydrolysis (SN1/SN2) |

| Alcohol (e.g., Methanol) | CH₃OH, H⁺ or Base | 1-Methoxytridecan-2-one | Williamson Ether Synthesis (SN2) |

| Alkoxide (e.g., Sodium Ethoxide) | NaOCH₂CH₃ | 1-Ethoxytridecan-2-one | Williamson Ether Synthesis (SN2) |

Reactions with Nitrogen-Centered Nucleophiles (e.g., Amines, Azides)

Nitrogen-containing nucleophiles, such as amines and azides, readily react with this compound to form α-amino ketones and α-azido ketones, respectively. These products are valuable synthetic intermediates. organic-chemistry.orgrsc.org

The reaction with primary or secondary amines typically proceeds via an SN2 mechanism, where the amine attacks the α-carbon, displacing the bromide ion. This method is a common strategy for the synthesis of α-amino ketones. organic-chemistry.org Similarly, the azide (B81097) ion (N₃⁻) is a potent nucleophile that reacts efficiently with α-halo ketones in an SN2 fashion to yield α-azido ketones. researchgate.net These reactions are often insensitive to steric hindrance at the carbonyl group. cdnsciencepub.com

Table 2: Examples of Reactions with Nitrogen-Centered Nucleophiles

| Nucleophile | Reagent(s) | Product | Reaction Type |

| Ammonia | NH₃ | 1-Aminotridecan-2-one | Amination (SN2) |

| Primary Amine (e.g., Methylamine) | CH₃NH₂ | 1-(Methylamino)tridecan-2-one | Amination (SN2) |

| Azide | NaN₃ | 1-Azidotridecan-2-one | Azidation (SN2) |

Reactions with Sulfur and Other Chalcogen Nucleophiles

Sulfur-containing nucleophiles, such as thiols and thiolates, are generally excellent nucleophiles and react with this compound to produce α-thio ketones. These reactions are important for introducing sulfur functionalities into organic molecules. unifi.it The high nucleophilicity of sulfur compounds often leads to rapid SN2 reactions. unifi.it

Other chalcogen nucleophiles, like selenides, also participate in nucleophilic substitution reactions with α-halo ketones. unifi.itnii.ac.jp For instance, the reaction with a selenide (B1212193) anion would yield an α-seleno ketone. The reactivity of these nucleophiles can be influenced by factors such as the nature of the chalcogen and the substituents attached to it. nii.ac.jp

Table 3: Examples of Reactions with Sulfur and Chalcogen Nucleophiles

| Nucleophile | Reagent(s) | Product | Reaction Type |

| Thiol (e.g., Ethanethiol) | CH₃CH₂SH, Base | 1-(Ethylthio)tridecan-2-one | Thiolation (SN2) |

| Thiolate (e.g., Sodium thiomethoxide) | NaSCH₃ | 1-(Methylthio)tridecan-2-one | Thiolation (SN2) |

| Selenide | e.g., NaSeR | 1-(Alkylseleno)tridecan-2-one | Selenation (SN2) |

Stereochemical Control and Outcomes in Nucleophilic Substitution

The stereochemical outcome of nucleophilic substitution reactions of this compound is dictated by the reaction mechanism.

SN2 Reactions: As the SN2 reaction proceeds through a backside attack, it results in an inversion of configuration at the α-carbon. libretexts.orglibretexts.org If the starting material is a single enantiomer of a chiral α-bromo ketone, the product will be the corresponding inverted enantiomer, maintaining optical purity. lumenlearning.com

SN1 Reactions: The SN1 reaction involves the formation of a planar, achiral carbocation intermediate. chemistrysteps.com The nucleophile can then attack this intermediate from either face with equal probability, leading to a racemic mixture of both possible enantiomers. masterorganicchemistry.comlumenlearning.com Therefore, if the reaction proceeds through an SN1 pathway, any initial stereochemical information is lost. lumenlearning.com

The presence of the adjacent carbonyl group can influence the stereoselectivity of these reactions. In conformationally fixed systems, specific alignments of the incoming nucleophile and leaving group with the carbonyl's π-orbital can affect reactivity. researchgate.netcdnsciencepub.com While this compound is a flexible molecule, the principles of stereochemical control remain fundamental to predicting the structure of the products formed in its nucleophilic substitution reactions.

Elimination Reactions (Formation of α,β-Unsaturated Ketones)

In addition to substitution, this compound can undergo elimination reactions, where the bromine atom and a proton from the adjacent β-carbon are removed, leading to the formation of an α,β-unsaturated ketone. fiveable.memasterorganicchemistry.com These reactions typically compete with nucleophilic substitution, and the predominant pathway is influenced by factors such as the strength of the base, the solvent, and the temperature. libretexts.org

Elucidation of E1 and E2 Mechanisms

Elimination reactions can proceed through two primary mechanisms: E1 (unimolecular elimination) and E2 (bimolecular elimination). iitk.ac.indalalinstitute.com

E2 Mechanism: This is a concerted, one-step process where a base removes a proton from the β-carbon at the same time as the bromide leaving group departs. dalalinstitute.comlibretexts.org The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. dalalinstitute.com Strong, sterically hindered bases and higher temperatures generally favor the E2 pathway over SN2. libretexts.org The E2 mechanism has a stereochemical requirement for an anti-periplanar arrangement of the proton being removed and the leaving group. iitk.ac.in

E1 Mechanism: The E1 reaction is a two-step process that begins with the same rate-determining step as the SN1 reaction: the formation of a carbocation intermediate. chemistrysteps.com In the second step, a weak base removes a proton from a carbon adjacent to the carbocation, forming a double bond. chemistrysteps.com E1 reactions are favored by weak bases and polar protic solvents that stabilize the carbocation. libretexts.org They often compete with SN1 reactions. chemistrysteps.com Since a carbocation intermediate is involved, rearrangements to form a more stable carbocation are possible. chemistrysteps.com

For a primary α-halo ketone like this compound, elimination to form the α,β-unsaturated ketone, tridec-1-en-3-one, would likely proceed via an E2 mechanism, especially with a strong base. The E1 pathway is less likely due to the instability of the primary carbocation that would need to form. libretexts.org

Table 4: Comparison of E1 and E2 Mechanisms for this compound

| Feature | E1 Mechanism | E2 Mechanism |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Base Strength | Weak base required | Strong base favored |

| Mechanism | Two steps, carbocation intermediate | Concerted, one step |

| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |

| Competition | Competes with SN1 | Competes with SN2 |

Regioselectivity and Stereoselectivity in Elimination Processes

Elimination reactions of this compound, typically dehydrobromination, lead to the formation of α,β-unsaturated ketones. libretexts.org These reactions are often carried out using a base, and their outcomes are governed by principles of regioselectivity and stereoselectivity.

Regioselectivity: The structure of this compound presents two distinct β-hydrogens that can be abstracted: one at the C1 position (a methyl group) and one at the C3 position (a methylene (B1212753) group). The abstraction of a proton can lead to two potential constitutional isomers. According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted, and therefore more stable, alkene. libretexts.org In the case of this compound, removal of the hydrogen from the C3 position would yield the more substituted (di-substituted) and thermodynamically favored enone, tridec-3-en-2-one. Removal of a proton from the C1 methyl group would result in the less substituted (mono-substituted) 1-bromotridec-1-en-2-one, which is generally the minor product when using small, strong bases. libretexts.org

However, the choice of base can reverse this selectivity. The use of a sterically bulky base, such as potassium tert-butoxide, favors the abstraction of the less sterically hindered proton at the C1 position, leading to the formation of the Hofmann product, 1-bromotridec-1-en-2-one, as the major isomer. saskoer.ca

Stereoselectivity: For the Zaitsev product (tridec-3-en-2-one), stereoselectivity becomes a consideration, as both (E) and (Z) isomers can be formed. In E2 elimination reactions, which are concerted one-step processes, the stereochemical outcome is dictated by the requirement for an anti-periplanar arrangement of the abstracted proton and the leaving group (bromide). saskoer.cakhanacademy.org The reaction will proceed through the most stable transition state conformation that allows for this arrangement. Generally, the transition state leading to the (E)-alkene, where the large alkyl groups are on opposite sides of the developing double bond, is lower in energy than the one leading to the (Z)-alkene. Consequently, the (E)-tridec-3-en-2-one is typically the major stereoisomer formed. saskoer.ca

| Reaction Condition | Major Product | Type of Selectivity | Governing Principle |

| Strong, non-bulky base (e.g., NaOH) | (E)-Tridec-3-en-2-one | Regioselective & Stereoselective | Zaitsev's Rule & Anti-periplanar transition state |

| Strong, bulky base (e.g., t-BuOK) | 1-Bromotridec-1-en-2-one | Regioselective | Hofmann's Rule (Steric hindrance) |

Rearrangement Reactions Involving the α-Bromoketone Moiety (e.g., Favorskii-type Rearrangements)

The α-bromoketone structure of this compound makes it a prime substrate for the Favorskii rearrangement. wikipedia.org This reaction typically occurs in the presence of a base, such as a hydroxide (B78521) or alkoxide, and results in the formation of a carboxylic acid or its corresponding ester, featuring a rearranged carbon skeleton. wikipedia.orgpurechemistry.org

The generally accepted mechanism proceeds as follows:

Enolate Formation: A base abstracts an acidic α-proton from the carbon on the side of the ketone away from the bromine atom (the C3 position in this case). wikipedia.org This generates a resonance-stabilized enolate.

Cyclopropanone (B1606653) Formation: The enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the bromine atom, displacing the bromide ion and forming a strained bicyclic cyclopropanone intermediate. scribd.com

Nucleophilic Attack and Ring Opening: A nucleophile (e.g., hydroxide or alkoxide from the base) attacks the carbonyl carbon of the cyclopropanone. youtube.com This is followed by the collapse of the tetrahedral intermediate and cleavage of the cyclopropane (B1198618) ring. The ring opening occurs to form the more stable carbanion. youtube.com For this compound, this would involve the cleavage of the bond between the original C2 and C3 carbons, leading to a more stable primary carbanion.

Protonation: The resulting carbanion is subsequently protonated by the solvent (e.g., water or alcohol) to yield the final product.

When this compound is treated with sodium hydroxide, the product is 2-methyldodecanoic acid. If an alkoxide like sodium methoxide (B1231860) is used, the corresponding ester, methyl 2-methyldodecanoate, is formed. wikipedia.org In cases where enolate formation is impossible, a "pseudo-Favorskii" or "quasi-Favorskii" mechanism may operate, involving direct nucleophilic addition to the ketone followed by a concerted rearrangement. wikipedia.orgresearchgate.net

Reactivity of the Carbonyl Group

The carbonyl group in this compound is inherently reactive towards nucleophiles. The significant difference in electronegativity between the carbon and oxygen atoms creates a dipole, rendering the carbonyl carbon electrophilic and susceptible to attack. savemyexams.com The presence of the electron-withdrawing bromine atom at the α-position further enhances the electrophilicity of the carbonyl carbon, making it more reactive than a simple alkyl ketone. masterorganicchemistry.com

Nucleophilic addition to the carbonyl group is a fundamental reaction where a nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. wikipedia.orglibretexts.org This intermediate is then typically protonated to yield an alcohol.

A classic example is the formation of a cyanohydrin. In a base-promoted reaction, a cyanide ion (CN⁻) acts as the nucleophile, attacking the carbonyl carbon of this compound. libretexts.org The resulting tetrahedral intermediate is then protonated (e.g., by HCN or a weak acid) to give 1-bromo-2-cyano-tridecan-2-ol. savemyexams.com

| Nucleophile | Product Type | Reaction Description |

| Cyanide ion (:CN⁻) | Cyanohydrin | The nucleophile attacks the electrophilic carbonyl carbon, forming a C-C bond. libretexts.org |

| Grignard Reagents (R-MgX) | Tertiary Alcohol | Forms a new C-C bond, leading to a tertiary alcohol after acidic workup. |

| Hydride Reagents (e.g., NaBH₄) | Halohydrin | Reduces the ketone to a secondary alcohol, forming 1-bromo-tridecan-2-ol. |

These reactions are often stereochemically significant. Since the carbonyl group is planar, the nucleophile can attack from either face with equal probability (unless a chiral directing group is present), leading to a racemic mixture of enantiomers if a new stereocenter is formed at the carbonyl carbon. savemyexams.com

This compound can form enols or enolates, which are key reactive intermediates. Enolization is the process where the ketone equilibrates with its enol tautomer (an alkene-alcohol) or, in the presence of a base, is deprotonated to form an enolate anion. masterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the removal of an α-hydrogen to form the enol. libretexts.org The enol form of this compound can act as a nucleophile. For instance, in acid-catalyzed α-halogenation, the enol attacks an electrophilic halogen source. masterorganicchemistry.com

Under basic conditions, a base abstracts an α-proton to form a resonance-stabilized enolate. This compound has two potential sites for deprotonation (C1 and C3). The enolate is a potent nucleophile and can participate in various α-substitution reactions. fiveable.me The bromine atom increases the acidity of the adjacent C-H bonds, but enolization typically occurs away from the halogen to avoid forming an unstable intermediate, as seen in the Favorskii rearrangement. wikipedia.org The enolate can react with various electrophiles, such as alkyl halides, allowing for the introduction of new functional groups at the α-carbon position. fiveable.me

Radical Reactions Involving this compound (e.g., Atom Transfer Radical Additions)

The carbon-bromine bond in this compound is relatively weak and can undergo homolytic cleavage to generate a carbon-centered radical. This reactivity allows the compound to participate in radical reactions, such as Atom Transfer Radical Addition (ATRA). nih.gov

ATRA reactions typically involve the addition of an alkyl radical to an alkene. In this context, this compound can serve as the radical precursor. The reaction is often initiated by a metal catalyst (e.g., copper or nickel complexes) or by photochemical irradiation. nih.govrsc.org

The process can be summarized as:

Initiation: The catalyst or light facilitates the homolysis of the C-Br bond in this compound, generating a ketonyl radical at the C1 position.

Propagation: This radical then adds to an alkene, forming a new C-C bond and a new radical species.

Termination/Transfer: The newly formed radical abstracts a bromine atom from another molecule of this compound (or a metal-halide complex), propagating the radical chain and forming the final addition product.

For example, the reaction of this compound with an alkene like styrene, under appropriate catalytic conditions, would lead to the formation of a new carbon-carbon bond, yielding a functionalized ketone. organic-chemistry.orgrsc.org These radical-mediated transformations are powerful tools for constructing complex molecules under mild conditions. organic-chemistry.org

Mechanistic Investigations of Reactions Involving 1 Bromotridecan 2 One

Kinetic Studies for Reaction Rate Determination and Rate-Limiting Steps

Reactions involving 1-bromotridecan-2-one, such as nucleophilic substitution, often follow second-order kinetics, where the rate is dependent on the concentrations of both the α-halo ketone and the nucleophile. The rate law can be expressed as:

Rate = k[this compound][Nucleophile]

The rate-limiting step in such reactions is often the nucleophilic attack on the electrophilic carbonyl carbon or the α-carbon bearing the bromine atom. The steric hindrance from the long tridecyl chain and the electronic effects of the carbonyl group play significant roles in determining the activation energy of this step.

Table 1: Factors Influencing Reaction Rates of this compound

| Factor | Influence on Reaction Rate |

| Temperature | Increasing temperature generally increases the reaction rate by providing more kinetic energy to the reacting molecules. |

| Solvent | Polar aprotic solvents can accelerate S N 2 reactions by solvating the cation of the nucleophile, leaving the anion more reactive. |

| Nucleophile Strength | Stronger, less sterically hindered nucleophiles will typically react faster. |

| Catalyst | The presence of a catalyst, such as an iodide salt, can provide an alternative reaction pathway with a lower activation energy. |

Identification and Characterization of Reactive Intermediates

The identification of transient reactive intermediates is crucial for a complete understanding of a reaction mechanism. In reactions of this compound, several types of intermediates can be postulated.

In nucleophilic substitution reactions, the reaction can proceed through a transition state, which is a high-energy, short-lived arrangement of atoms as bonds are broken and formed. In some cases, particularly with certain nucleophiles or under specific reaction conditions, a more stable intermediate may be formed. For example, in the Favorskii rearrangement, which can occur with α-halo ketones in the presence of a base, a cyclopropanone (B1606653) intermediate is proposed.

While direct evidence for specific reactive intermediates involving this compound is scarce in the literature, its synthesis from lauric acid chloride and trimethylsilyldiazomethane (B103560) proceeds through a diazoketone intermediate. google.com This intermediate is then treated with a hydrogen halide to yield the final α-halo ketone product.

Elucidation of Stereochemical Pathways and Determinants

The stereochemistry of reactions involving this compound is a critical aspect, especially when chiral centers are involved. The α-carbon of this compound is a potential stereocenter if the two hydrogens are differentiated, which can occur if a substituent is introduced.

In S_N_2 reactions, the nucleophile attacks the carbon atom from the side opposite to the leaving group (the bromide ion). This results in an inversion of stereochemistry at the α-carbon, a phenomenon known as the Walden inversion. If the starting material were chiral, the product would have the opposite configuration.

The stereochemical outcome is determined by the reaction mechanism. A pure S_N_2 mechanism will lead to complete inversion of configuration. However, if an S_N_1 mechanism is operative, which would involve the formation of a planar carbocation intermediate, a racemic mixture of products would be expected. The long alkyl chain in this compound likely disfavors the formation of a primary carbocation, making an S_N_1 pathway less probable for substitutions at the C1 position.

Isotope Labeling Studies for Mechanistic Probing

Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of atoms throughout a chemical transformation. By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H (deuterium)), one can follow the labeled atom's position in the products.

While specific isotope labeling studies on this compound are not prominently reported, this methodology could be applied to clarify mechanistic questions. For instance, to confirm the mechanism of a nucleophilic substitution, one could synthesize this compound with a ¹³C label at the C1 or C2 position. Analysis of the product distribution and the location of the ¹³C label using techniques like mass spectrometry or ¹³C NMR would provide definitive evidence for the reaction pathway.

In the context of a potential Favorskii rearrangement, labeling the α-carbon (C1) and the α'-carbon (C3) would be instrumental in distinguishing between different proposed mechanisms for the contraction of the carbon skeleton.

Spectroscopic Techniques for In Situ Reaction Monitoring (e.g., NMR, IR, Mass Spectrometry)

In situ spectroscopic techniques allow for the real-time observation of a chemical reaction as it progresses, providing valuable data on the consumption of reactants, the formation of products, and the presence of any transient intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR can be used to monitor the disappearance of signals corresponding to this compound and the appearance of new signals corresponding to the product. Changes in chemical shifts can provide information about the electronic environment of the nuclei, offering clues about the reaction mechanism.

Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency in the IR spectrum is sensitive to the electronic environment of the carbonyl group. For this compound, this peak would be at a characteristic frequency. As the reaction proceeds and the bromine atom is substituted, the position and intensity of the carbonyl peak will change, allowing for the reaction to be monitored.

Mass Spectrometry (MS): Mass spectrometry can be used to identify the masses of molecules in a reaction mixture. By coupling a mass spectrometer to a reaction vessel, one can monitor the decrease in the molecular ion peak of this compound and the increase in the molecular ion peak of the product. This technique is also highly effective for identifying reaction intermediates, even if they are present in very low concentrations. For instance, in the synthesis of this compound from lauric acid chloride, mass spectrometry could be used to detect the formation of the diazoketone intermediate. google.com

Computational Chemistry Approaches to 1 Bromotridecan 2 One

Molecular Structure and Conformation Analysis

A thorough understanding of a molecule's three-dimensional structure is fundamental to predicting its physical properties and chemical reactivity. For a flexible molecule like 1-bromotridecan-2-one, with its long alkyl chain, this involves exploring its various possible shapes, or conformations.

Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. scm.comfaccts.detau.ac.il For this compound, this process would begin with an initial guess of its 3D structure. Using methods like Density Functional Theory (DFT) or ab initio calculations, the forces on each atom are calculated, and the atomic positions are iteratively adjusted until a stable structure with the lowest possible energy (a local minimum) is found. scm.comfaccts.degoogle.com

Due to the free rotation around the single bonds in its tridecane (B166401) chain, this compound can exist in numerous conformations. researchgate.net A comprehensive conformational analysis would be necessary to identify the most stable conformers. This involves systematically rotating bonds and performing geometry optimizations on the resulting structures to map out the molecule's "conformational landscape." This landscape reveals the relative energies of different conformers, such as anti and gauche arrangements, and the energy barriers between them. The long alkyl chain introduces significant complexity, making a complete conformational search computationally intensive.

Electronic structure analysis provides insight into how electrons are distributed within the this compound molecule, which is key to understanding its reactivity.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. wikipedia.orgossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. wikipedia.orgossila.com A small gap generally suggests higher reactivity. For this compound, the HOMO would likely be localized near the bromine and oxygen atoms, which have lone pairs of electrons, while the LUMO would be associated with the antibonding orbitals of the carbonyl (C=O) group and the carbon-bromine (C-Br) bond.

Charge Distribution: The distribution of electron density in a molecule is rarely uniform. An electrostatic potential map could be calculated for this compound to visualize its charge distribution. This would show regions of negative potential (electron-rich), likely around the electronegative oxygen and bromine atoms, and regions of positive potential (electron-poor), likely around the carbonyl carbon and the adjacent carbon bonded to the bromine. This information helps predict how the molecule will interact with other reagents, such as nucleophiles and electrophiles. biointerfaceresearch.com

| Property | Description | Predicted Location/Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized on O and Br atoms. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Localized on the C=O and C-Br bonds. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A specific value would require calculation; a smaller gap implies higher reactivity. |

| Charge Distribution | Describes the partial positive and negative charges on atoms. | Negative charge on O and Br; positive charge on carbonyl C and α-carbon. |

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is an invaluable tool for studying the step-by-step process of a chemical reaction. For this compound, an α-halo ketone, this could involve modeling reactions like nucleophilic substitution at the α-carbon or reactions involving the carbonyl group. pressbooks.pubmdpi.commasterorganicchemistry.comlibretexts.orgacs.orgacs.orgnih.gov

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. youtube.com Locating the precise geometry and energy of this transition state is a primary goal of reaction modeling. Computational methods can search the potential energy surface for a saddle point, which corresponds to the transition state—a structure that is a minimum in all directions except along the reaction path. tau.ac.il

Once a transition state structure is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This calculation maps the minimum energy pathway connecting the transition state to the reactants and the products. youtube.com By following the IRC, chemists can verify that the located transition state indeed connects the desired reactants and products and can visualize the geometric changes the molecule undergoes as the reaction progresses.

By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. This profile graphically represents the energy changes that occur throughout the reaction. The difference in energy between the reactants and the transition state is the activation energy or activation barrier. This barrier determines the rate of the reaction; a higher barrier corresponds to a slower reaction. For a reaction involving this compound, such as its reaction with a nucleophile, computational chemistry could determine this activation barrier, providing a quantitative measure of its reactivity under specific conditions.

Reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational solvation models are used to account for these environmental effects. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a defined dielectric constant. Applying a solvation model to the study of this compound's reactivity would provide a more realistic and accurate energy profile, as the solvent can stabilize charged intermediates or transition states, thereby altering the activation barrier.

Theoretical Prediction of Reactivity and Selectivity

Computational chemistry offers a suite of tools to predict the reactivity and selectivity of molecules like this compound. As an α-haloketone, it possesses multiple electrophilic sites susceptible to nucleophilic attack. These sites include the carbonyl carbon, the α-carbon bearing the bromine atom, and the bromine atom itself. nih.gov Theoretical methods can elucidate which of these sites is most likely to react with a given nucleophile, thereby predicting the major reaction product.

Key computational approaches for predicting reactivity include:

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. For an electrophile like this compound, the LUMO's location and energy indicate the most probable site for nucleophilic attack. A lower LUMO energy generally corresponds to higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. Regions of positive potential (electron-poor) are indicative of electrophilic sites, highlighting where a nucleophile is most likely to be attracted.

Conceptual Density Functional Theory (DFT) Reactivity Descriptors: These methods provide quantitative measures of local reactivity. Fukui functions and dual descriptors, for example, can pinpoint the specific atoms most susceptible to nucleophilic or electrophilic attack, offering a more nuanced prediction than MEP maps alone. mdpi.com

Computational modeling of reactions involving α-haloketones, such as α-bromoacetophenone, has shown that factors like the nature of the nucleophile and solvent effects can significantly influence the reaction pathway, leading to either nucleophilic substitution or other competing reactions like epoxidation. up.ac.zaup.ac.za By calculating the activation energies (ΔG‡) for different potential reaction pathways, chemists can predict the most kinetically favorable product, thus determining the reaction's selectivity. up.ac.zamdpi.com

| Parameter | Definition | Predicted Implication for this compound |

|---|---|---|

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower energy value suggests higher susceptibility to nucleophilic attack. |

| MEP Minimum (Vmin) | Most negative region of the Molecular Electrostatic Potential. | Indicates sites prone to electrophilic attack. |

| MEP Maximum (Vmax) | Most positive region of the Molecular Electrostatic Potential. | Indicates probable sites for nucleophilic attack (e.g., carbonyl carbon, α-carbon). |

| Fukui Function (f+) | Indicates the propensity of a site to accept an electron (undergo nucleophilic attack). | A higher value on a specific atom (e.g., Cα or C=O) predicts it as the primary reaction center. |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Comparing ΔG‡ for competing pathways (e.g., SN2 vs. epoxidation) predicts the major product. up.ac.za |

Application of Advanced Computational Methods (e.g., Density Functional Theory, Molecular Dynamics, Machine Learning Potentials)

Advanced computational methods provide deeper insights into the behavior of this compound at the atomic level, from static properties to dynamic processes over time.

Density Functional Theory (DFT): DFT is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to calculate a wide range of molecular properties. fu-berlin.deresearchgate.net For this compound, DFT applications include:

Geometry Optimization: Determining the most stable three-dimensional structure, including bond lengths, bond angles, and the preferred conformation of the long alkyl chain. fu-berlin.de For α-haloketones, DFT can confirm the preferred cisoid conformation where the halogen and carbonyl oxygen are eclipsed. wikipedia.org

Thermodynamic Properties: Calculating energies, enthalpies, and Gibbs free energies to predict the stability of reactants, products, and transition states. fu-berlin.de

Reaction Mechanism Studies: Mapping the entire reaction pathway for processes like nucleophilic substitution, identifying transition state structures, and calculating reaction barriers, which are essential for understanding reaction kinetics. up.ac.zaup.ac.zaresearchgate.net

Spectroscopic Properties: Predicting vibrational frequencies (IR/Raman spectra) and NMR chemical shifts, which can aid in the experimental characterization of the molecule. researchgate.net

Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time, providing a "computational microscope" to view dynamic processes. aip.orgresearchgate.net For a molecule like this compound with a long, flexible alkyl chain, MD is particularly useful for:

Conformational Analysis: Simulating the various shapes the molecule can adopt in solution at a given temperature and how it transitions between them.

Solvation Effects: Explicitly modeling the interactions between this compound and solvent molecules to understand how the solvent influences its structure and reactivity.

Transport Properties: Predicting properties like diffusion coefficients in different media.

Self-Assembly: Investigating how long-chain molecules like this compound might interact with each other in solution to form larger aggregates, a process relevant for surfactants. nih.gov

MD simulations rely on "force fields" to describe the forces between atoms. These can range from general-purpose force fields like OPLS (Optimized Potentials for Liquid Simulations) to more specialized ones. acs.orgmdpi.com

Machine Learning (ML) Potentials: A cutting-edge development in computational chemistry is the use of machine learning to create highly accurate interatomic potentials (force fields). nih.govtunonlab.comannualreviews.org These ML potentials are trained on large datasets of quantum mechanical calculations (typically DFT) and can reproduce the accuracy of these high-level calculations at a fraction of the computational cost. rsc.org

Reactive ML Potentials (RMLPs): These models are capable of describing chemical reactions, including bond formation and breaking. annualreviews.org An RMLP for this compound could be used to run highly accurate, large-scale MD simulations of its reactions, providing statistically converged reaction rates and detailed mechanistic insights that are often inaccessible with traditional methods. papers.cool

Accelerated Discovery: By combining DFT, MD, and ML, researchers can more rapidly screen reaction conditions, predict outcomes, and design new synthetic pathways. chemistryworld.com

| Method | Primary Application | Information Provided | Relative Computational Cost |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms, spectroscopic properties. | Optimized geometries, reaction energies, transition states, orbital energies, vibrational frequencies. fu-berlin.deresearchgate.net | High |

| Molecular Dynamics (MD) | Dynamic behavior, conformational sampling, solvation. | Molecular trajectories over time, conformational preferences, diffusion coefficients, solvent structure. aip.org | Medium |

| Machine Learning (ML) Potentials | Large-scale, high-accuracy dynamic simulations of reactive systems. | DFT-quality energies and forces for MD simulations, statistically accurate free energy profiles and reaction rates. annualreviews.orgpapers.cool | Low (for simulation) / Very High (for training) |

Future Research Directions and Challenges

Greening the Path: Sustainable and Atom-Economical Synthesis of α-Bromoketones

The traditional synthesis of α-bromoketones, including 1-Bromotridecan-2-one, has often relied on methods that are effective but raise environmental and safety concerns. The pursuit of greener and more sustainable synthetic pathways is a paramount objective in modern chemistry. Future research is intensely focused on developing methodologies that minimize waste, reduce the use of hazardous reagents, and enhance atom economy.

A significant challenge in the synthesis of this compound lies in the regioselective bromination of the parent ketone, tridecan-2-one. Under acidic conditions, the reaction proceeds through an enol intermediate, favoring the formation of the more substituted enol, which can lead to a mixture of products. stackexchange.com Conversely, base-catalyzed halogenation, which proceeds via an enolate, is often rapid and can be difficult to control, potentially leading to polyhalogenation. stackexchange.com

Current research is exploring several promising avenues to overcome these limitations. The use of heterogeneous catalysts, for instance, offers the potential for easier separation and recycling, thereby reducing waste. Another area of active investigation is the development of novel brominating agents that are less hazardous than elemental bromine. Furthermore, solvent selection plays a crucial role in the greening of these syntheses. The long aliphatic chain of this compound can present solubility challenges in environmentally benign solvents like water, necessitating innovative approaches such as the use of phase-transfer catalysts or biphasic systems.

| Synthetic Approach | Advantages | Challenges for this compound |

| Heterogeneous Catalysis | Easy catalyst separation and reuse, reduced waste. | Catalyst deactivation, potential for lower reactivity with long-chain substrates. |

| Alternative Brominating Agents | Reduced toxicity and handling hazards. | May require harsher reaction conditions, potential for different selectivity profiles. |

| Green Solvents (e.g., water, ionic liquids) | Reduced environmental impact, improved safety. | Poor solubility of the long alkyl chain, requiring specialized techniques. |

| Photocatalysis | Mild reaction conditions, high selectivity. | Potential for side reactions, scalability can be a challenge. |

The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is a central tenet of green chemistry. Future synthetic strategies for this compound will undoubtedly prioritize reactions that maximize the incorporation of all reactant atoms into the final product, thereby minimizing the generation of byproducts.

Beyond the Known: Exploring Undiscovered Reactivity and Unprecedented Transformations

The reactivity of α-bromoketones is largely dictated by the electrophilic nature of the α-carbon and the presence of the adjacent carbonyl group. This dual functionality allows for a rich and varied chemistry, including nucleophilic substitution, elimination, and rearrangement reactions. However, the full reactive potential of this compound, particularly the influence of its long, flexible tridecyl chain, remains an area ripe for exploration.

The long alkyl chain may exert subtle but significant electronic and steric effects on the reactivity of the α-bromoketone moiety. For instance, it could influence the conformational preferences of the molecule, potentially leading to unexpected stereochemical outcomes in certain reactions. Furthermore, the hydrophobic nature of the long chain could be exploited in designing reactions in aqueous media or in biphasic systems, opening up new avenues for catalyst design and reaction engineering.

Future research will likely focus on uncovering novel transformations that are unique to long-chain α-bromoketones. This could involve the development of new catalytic systems that can selectively activate the C-Br bond in the presence of the carbonyl group, or the exploration of tandem reactions where the initial transformation at the α-position triggers a cascade of events along the alkyl chain. The potential for intramolecular reactions, where the long chain folds back to interact with the reactive center, is another intriguing possibility that warrants investigation.

The Digital Twin: Advanced Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work has become an indispensable tool in modern chemical research. For a molecule like this compound, with its considerable conformational flexibility, computational methods offer invaluable insights into its structure, properties, and reactivity that can be challenging to obtain through experimental means alone.

Density Functional Theory (DFT) calculations, for example, can be employed to model reaction pathways and predict the activation energies for different potential transformations. researchgate.net This can help in understanding the underlying mechanisms of known reactions and in predicting the feasibility of new, undiscovered reactivity patterns. For instance, computational studies can elucidate the subtle energetic differences between competing reaction pathways, providing a rational basis for optimizing reaction conditions to favor a desired outcome.

Moreover, computational modeling can aid in the design of new catalysts and reagents that are specifically tailored for reactions involving long-chain substrates like this compound. By simulating the interactions between the substrate and the catalyst, researchers can identify key structural features that govern reactivity and selectivity, thereby accelerating the discovery of more efficient and selective catalytic systems. The integration of machine learning and artificial intelligence with these computational models is poised to further revolutionize this field, enabling the high-throughput screening of virtual catalyst libraries and the prediction of reaction outcomes with increasing accuracy.

| Computational Technique | Application in this compound Research |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of activation energies, understanding selectivity. |

| Molecular Dynamics (MD) Simulations | Studying conformational dynamics of the long alkyl chain, solvent effects, and substrate-catalyst interactions. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling large systems by treating the reactive center with high-level quantum mechanics and the rest of the molecule with classical mechanics. |

| Machine Learning / AI | High-throughput screening of catalysts, prediction of reaction outcomes, optimization of reaction conditions. |

The Quest for Perfection: Overcoming Challenges in Regioselectivity and Stereoselectivity

Achieving absolute control over regioselectivity and stereoselectivity is a central goal in organic synthesis. In reactions involving this compound, these challenges are particularly pronounced due to the presence of multiple reactive sites and the potential for the formation of stereoisomers.

Regioselectivity in the synthesis of this compound, as previously mentioned, is a key challenge. Developing methods that can exclusively functionalize the C1 position over the C3 position of the parent ketone is an ongoing area of research. organic-chemistry.org This often involves the careful choice of reaction conditions, such as the base and solvent, to favor the formation of the desired enolate intermediate. stackexchange.com

Stereoselectivity becomes a critical consideration when this compound is used as a substrate in subsequent reactions. The carbon atom bearing the bromine is a prochiral center, and its reaction with a nucleophile can lead to the formation of a new stereocenter. Controlling the stereochemical outcome of such reactions to produce a single enantiomer or diastereomer is a formidable challenge. The long, flexible alkyl chain can further complicate matters by adopting various conformations that may influence the approach of the incoming reagent.

Q & A

Q. How can the P-E/I-C-O framework structure research on this compound’s biological activity?

- Methodological Answer : Define:

- Population : Specific cell lines or model organisms.

- Exposure : Dose ranges and exposure durations.

- Comparison : Negative controls (e.g., untreated cells) and positive controls (e.g., known inhibitors).

- Outcome : Quantifiable endpoints (e.g., IC, apoptosis markers).

Pre-register protocols to minimize bias and enhance reproducibility .

Q. What FINER criteria ensure feasibility in long-term stability studies of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.